molecular formula C27H21BrCl3N3O3 B5498346 (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

Cat. No.: B5498346
M. Wt: 621.7 g/mol
InChI Key: TYSRDMKZDBZRRU-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings.

    Etherification: Formation of the phenoxy ether linkage.

    Amidation: Coupling of the pyrazole moiety with the propenamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the propenamide double bond.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving halogenated aromatic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-HYDROXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
  • **(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-BUTENAMIDE

Uniqueness

The uniqueness of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE lies in its specific combination of halogenated aromatic rings and the propenamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrCl3N3O3/c1-36-25-7-3-17(10-19(25)16-37-26-8-5-20(29)12-22(26)28)4-9-27(35)33-21-13-32-34(15-21)14-18-2-6-23(30)24(31)11-18/h2-13,15H,14,16H2,1H3,(H,33,35)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSRDMKZDBZRRU-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)COC4=C(C=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)COC4=C(C=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrCl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.